Di-n-butyltin sulfide

Description

Significance and Research Context of Organotin Compounds

The initial impetus for widespread research into organotin compounds was the discovery of their utility as stabilizers for polyvinyl chloride (PVC) in the 1930s. researchgate.net This application remains a major driver of their industrial production and academic investigation. Organotin compounds, particularly di-n-butyltin derivatives, are highly effective at preventing the thermal degradation of PVC, a process that can lead to discoloration and loss of mechanical properties. acs.orgncsu.edu Their mechanism of action involves the substitution of labile chlorine atoms within the polymer structure, thereby inhibiting the autocatalytic elimination of hydrogen chloride. acs.orgiyte.edu.tr

Beyond PVC stabilization, organotin compounds are employed as catalysts in the production of polyurethanes and for the vulcanization of silicones. Their catalytic activity is a key area of research, with studies exploring their role in various organic transformations. The unique properties of organotin compounds, including their coordination chemistry and reactivity, continue to fuel research into new applications and a deeper understanding of their fundamental chemical behavior.

Specific Focus on Di-n-butyltin Sulfide (B99878) in Academic Research

Among the various organotin sulfides, Di-n-butyltin sulfide (DBTS) has been a subject of specific academic and industrial interest. Research has highlighted its role as a catalyst, particularly in polyurethane systems where it exhibits high activity and greater hydrolytic stability compared to other catalysts like dibutyltin (B87310) dilaurate (DBTDL). chemdad.comcitychemical.com Studies have shown that DBTS can reduce the prepolymerization time in waterborne polyurethane systems. chemdad.comcitychemical.com

Furthermore, this compound serves as an antioxidant and stabilizer in vinyl resins. chemdad.comcitychemical.com While research indicates that neither dialkyltin nor monoalkyltin sulfides are exceptionally effective stabilizers on their own, they are utilized in synergistic combinations with other compounds, such as mercaptoacetates, to enhance the thermal stability of PVC. iyte.edu.tr The synthesis of DBTS is typically achieved through the reaction of di-n-butyltin dichloride with a sulfide source, such as sodium sulfide. iyte.edu.tr Academic investigations have also explored the formation of this compound as a product in other reactions, contributing to the broader understanding of organotin reaction mechanisms. core.ac.uk

Chemical and Physical Properties of this compound

This compound is a viscous, yellowish oily liquid. grafiati.com Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 4253-22-9 |

| Molecular Formula | C8H18SSn |

| Molecular Weight | 265.01 g/mol |

| Boiling Point | >300 °C |

| Density | 1.42 g/cm³ |

| Synonyms | Dibutylthioxostannane, Dibutyltin sulphide |

Data sourced from various chemical suppliers and databases. acs.orggrafiati.com

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of a di-n-butyltin dihalide, typically di-n-butyltin dichloride, with a sulfide source. A common laboratory and industrial preparation involves the reaction with sodium sulfide.

General Reaction:

(n-C₄H₉)₂SnCl₂ + Na₂S → (n-C₄H₉)₂SnS + 2 NaCl

This reaction is often carried out as part of a broader synthesis scheme for creating mixed mono-/di-alkyltin mercaptide stabilizers for PVC. iyte.edu.tr In such processes, a combination of mono-n-butyltin trichloride (B1173362) and di-n-butyltin dichloride is reacted with both a mercaptoacetate (B1236969) and sodium sulfide. iyte.edu.tr

Applications of this compound

The primary applications of this compound are in the fields of polymer chemistry and catalysis.

PVC Stabilization

As a component in stabilizer systems for polyvinyl chloride, this compound contributes to the prevention of thermal degradation. While not typically used as a primary stabilizer, it is incorporated into mixed-stabilizer formulations. These systems often include organotin mercaptides and are designed to provide both initial color stability and long-term heat resistance to the PVC material during processing and use. acs.orgiyte.edu.tr

Catalysis

This compound has demonstrated notable catalytic activity, particularly in the formation of polyurethanes. chemdad.comcitychemical.com Research has shown it to be an effective catalyst with advantages in certain systems, such as waterborne polyurethanes, where its hydrolytic stability is beneficial. chemdad.comcitychemical.com It has also been identified as a catalyst for the ring-expansion polymerization of mesolactide. chemdad.comcitychemical.com

Analytical Characterization

The characterization of this compound and other organotin compounds relies on a variety of analytical techniques. Spectroscopic methods are particularly important for elucidating the structure and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are crucial for confirming the structure of organotin compounds. scielo.org.mxresearchgate.net The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms. For instance, ¹¹⁹Sn NMR is highly sensitive to the coordination environment of the tin atom. scielo.org.mx

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the chemical bonds within the molecule, including the Sn-C and Sn-S bonds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

For the quantitative analysis of organotin compounds in various matrices, techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are often employed. rsc.org

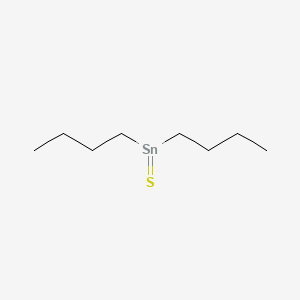

Structure

2D Structure

Properties

IUPAC Name |

dibutyl(sulfanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.S.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPZOIJCDNHCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](=S)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052095 | |

| Record name | Dibutylthioxostannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Stannane, dibutylthioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4253-22-9 | |

| Record name | Dibutyltin mercaptide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylthioxostannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylthioxostannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dibutylthioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutylthioxostannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylthioxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTHIOXOSTANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TK78Y6EU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Coordination Chemistry

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of di-n-butyltin sulfide (B99878), particularly for confirming its trimeric nature in both solid and solution states and for characterizing the local environment of the tin atom.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the bonding within a molecule by probing its vibrational modes. tanta.edu.egwikipedia.orguni-siegen.de For [(n-Bu)2SnS]3, these methods are used to identify the characteristic stretching frequencies of the tin-carbon (Sn-C) and tin-sulfur (Sn-S) bonds. The presence and position of these bands help confirm the integrity of the di-n-butyltin moiety and the formation of the tin-sulfur backbone.

The spectra are generally interpreted by assigning observed bands to specific molecular motions. The asymmetric and symmetric stretches of the Sn-C bonds are particularly informative, as are the vibrations corresponding to the Sn-S bonds within the Sn3S3 ring. Because the trimeric ring has a specific symmetry, some vibrational modes may be active in Raman spectroscopy but inactive in IR, or vice-versa, providing complementary data. uni-siegen.de

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| ν(Sn-C) | 500 - 600 | FT-IR, Raman |

| ν(Sn-S) | 350 - 450 | FT-IR, Raman |

| ν(C-H) of butyl groups | 2800 - 3000 | FT-IR, Raman |

NMR spectroscopy is a powerful tool for structural analysis in solution. For di-n-butyltin sulfide, ¹H, ¹³C, and ¹¹⁹Sn NMR are all employed to provide a complete picture of the molecule's structure. libretexts.org

¹H and ¹³C NMR: These spectra are used to confirm the structure of the n-butyl groups attached to the tin atoms. The ¹H NMR spectrum shows characteristic multiplets for the -CH₂- and -CH₃ protons, while the ¹³C NMR spectrum displays distinct signals for each of the four unique carbon atoms in the butyl chain.

¹¹⁹Sn NMR: This technique is exceptionally sensitive to the coordination number and geometry of the tin atom. huji.ac.il Tin has three spin-½ nuclei, but ¹¹⁹Sn is the most commonly used due to its sensitivity and natural abundance. huji.ac.il For the trimeric structure [(n-Bu)2SnS]3, where each tin atom is four-coordinate in a tetrahedral environment, the ¹¹⁹Sn chemical shift is expected to appear in a characteristic upfield region. Studies on analogous cyclic organotin chalcogenides, such as (Me2SnTe)3, support the correlation between the chemical shift and a four-coordinate tin center in a cyclic structure. cdnsciencepub.com The observation of a single resonance in the ¹¹⁹Sn NMR spectrum is consistent with the three tin atoms in the ring being chemically equivalent in solution.

| Nucleus | Expected Chemical Shift (δ, ppm) | Inferred Information |

|---|---|---|

| ¹H | ~0.9 - 1.7 | Confirms the presence and structure of n-butyl groups. |

| ¹³C | ~13 - 30 | Confirms the carbon backbone of the n-butyl groups. |

| ¹¹⁹Sn | +80 to +120 | Indicates a four-coordinate tin atom in a tetrahedral environment. huji.ac.ilcdnsciencepub.com |

¹¹⁹Sn Mössbauer spectroscopy is a solid-state technique that provides valuable information about the electronic environment and coordination geometry of the tin nucleus. The two primary parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). rsc.org

Isomer Shift (δ): This parameter is related to the s-electron density at the tin nucleus and is indicative of the oxidation state of tin, which is +4 in this compound.

Quadrupole Splitting (ΔE_Q): This value arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. Its magnitude is highly sensitive to the symmetry of the coordination sphere. For organotin(IV) compounds, an empirical rule often relates the ΔE_Q value to the C-Sn-C bond angle and, consequently, the coordination number. rsc.org Values for four-coordinate tetrahedral tin compounds are typically in the range of 1.00–2.40 mm/s, while higher coordination numbers generally result in larger splittings. cdnsciencepub.comrsc.org The values expected for the slightly distorted tetrahedral tin centers in [(n-Bu)2SnS]3 would fall within the range for four-coordination.

| Parameter | Typical Value Range (mm/s) | Structural Significance |

|---|---|---|

| Isomer Shift (δ) | 1.20 - 1.60 | Consistent with Sn(IV) oxidation state. |

| Quadrupole Splitting (ΔE_Q) | 1.50 - 2.40 | Consistent with a distorted tetrahedral geometry around the tin atom. cdnsciencepub.comrsc.org |

UV-Visible spectroscopy probes electronic transitions within a molecule. tanta.edu.eg this compound, being an alkyltin compound, lacks significant chromophores such as conjugated π-systems. Therefore, it is not expected to show strong absorption in the standard 200–800 nm UV-Vis region. Any electronic transitions, such as σ→σ* transitions, would occur at higher energies, in the vacuum UV region (<200 nm).

Mössbauer Spectroscopy (¹¹⁹Sn)

X-ray Crystallography and Molecular Structures

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. pdx.edu While a specific crystal structure for [(n-Bu)2SnS]3 is not detailed in the provided search results, extensive studies on close analogues, such as trimeric diphenyltin (B89523) sulfide, [(Ph2SnS)3], reveal the definitive molecular structure. researchgate.net The structure of [(Ph2SnS)3] is known to be a six-membered Sn3S3 ring in a "twist" or distorted boat conformation, which is similar to the conformation reported for [(CH3)2SnS]3. researchgate.net By analogy, [(n-Bu)2SnS]3 adopts the same cyclic arrangement.

In this trimeric structure, each tin atom is bonded to two carbon atoms of the n-butyl groups and two sulfur atoms of the ring. The coordination environment of each tin atom is a distorted tetrahedron.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Ring Conformation | Twist-boat |

| Mean Sn-S bond length (Å) | 2.411 |

| Mean Sn-C bond length (Å) | 2.127 |

| Coordination at Sn | Distorted Tetrahedral (SnS₂C₂) |

Coordination Geometries and Bonding Interactions

The structural data obtained from spectroscopic and crystallographic studies converge to provide a clear picture of the coordination and bonding in this compound.

In the solid state, the compound exists as a discrete cyclic trimer, [(n-Bu)2SnS]3. The coordination geometry around each of the three tin atoms is a distorted tetrahedron. researchgate.net Each tin center is four-coordinate, forming two covalent bonds to carbon atoms (Sn-C) of the n-butyl ligands and two covalent bonds to neighboring sulfur atoms (Sn-S) within the heterocyclic Sn3S3 ring. The C-Sn-C bond angle and S-Sn-S bond angle within the distorted tetrahedral SnS2C2 core are dictated by the steric requirements of the butyl groups and the conformational constraints of the six-membered ring. Based on data from analogues like [(Ph2SnS)3], the average Sn-S bond distance is approximately 2.41 Å and the average Sn-C bond distance is about 2.13 Å. researchgate.net There are no significant intermolecular interactions or bridging between the trimeric units in the crystal lattice.

Tetrahedral, Trigonal-Bipyramidal, and Octahedral Configurations at Tin(IV)

The coordination geometry around the tin(IV) atom in di-n-butyltin compounds is highly dependent on the number and nature of the coordinating ligands.

Tetrahedral Geometry: In its simplest form, such as in tetraorganotin compounds, the tin atom typically exhibits a tetrahedral geometry. wikipedia.org For instance, di-n-butyltin derivatives with monodentate dithiocarbamato ligands show a distorted tetrahedral geometry. researchgate.net A distorted tetrahedral geometry has also been reported for the organotin(IV) complex obtained from ammonium (B1175870) pyrrolidinedithiocarbamate, [Sn{S2CN(CH2)4}2n-Bu2].

Trigonal-Bipyramidal Geometry: Five-coordinate trigonal-bipyramidal geometries are common for triorganotin halides and other di-n-butyltin derivatives with suitable ligands. lupinepublishers.com In these structures, the more electronegative ligands tend to occupy the axial positions, while the organic groups are situated in the equatorial plane. lupinepublishers.com For example, the crystal structure of a di-n-butyltin(IV) complex with 5-[(E)-2-(4-methoxyphenyl)-1-diazenyl]quinolin-8-ol reveals a distorted trigonal bipyramidal coordination geometry where the chlorine and nitrogen atoms of the ligand occupy the axial positions. core.ac.uk Similarly, some diorganotin(IV) complexes adopt a trigonal-bipyramidal geometry in solution. nih.gov

Octahedral Geometry: Six-coordinate, or octahedral, geometries are frequently observed for diorganotin(IV) dihalide adducts with Lewis bases and other derivatives with bidentate ligands. lupinepublishers.comresearchgate.net In many di-n-butyltin(IV) complexes with dithiocarbamate (B8719985) ligands, the tin atom is in a distorted octahedral environment. mdpi.comresearchgate.net For example, dimethyltin(IV) complexes with N-alkyl-N-phenyl dithiocarbamate ligands exhibit an octahedral geometry where two dithiocarbamate ligands act as bidentate chelating agents. researchgate.net Similarly, di-n-butyltin(IV) complexes with ortho- or para-hydroxybenzoic acids are covalent monomers with a distorted octahedral geometry around the tin atom. nih.gov

The following table summarizes the coordination geometries observed in various di-n-butyltin(IV) compounds.

| Compound Class | Coordination Geometry | Reference(s) |

| Tetraorganotins | Tetrahedral | wikipedia.org |

| Diorganotin(IV) with monodentate dithiocarbamates | Distorted tetrahedral | researchgate.net |

| Triorganotin halides | Trigonal-bipyramidal | lupinepublishers.com |

| Diorganotin(IV) with specific multidentate ligands | Distorted trigonal-bipyramidal | core.ac.uk |

| Diorganotin(IV) dihalide adducts | Octahedral | lupinepublishers.com |

| Diorganotin(IV) with bidentate dithiocarbamates | Distorted octahedral | mdpi.comresearchgate.net |

| Diorganotin(IV) with hydroxybenzoic acids | Distorted octahedral | nih.gov |

Characterization of Sn-S, Sn-O, and Sn-C Bonds

The bond lengths between tin and sulfur, oxygen, or carbon atoms provide critical insights into the nature of the coordination environment.

Sn-S Bonds: In di-n-butyltin(IV) dithiocarbamate complexes, the Sn-S bond lengths can vary, indicating different coordination modes. Covalent Sn-S bond lengths typically range from 2.529(1) to 2.544(1) Å. researchgate.net In some cases, longer, dative Sn-S interactions are observed, with lengths ranging from 2.831(1) to 3.042(1) Å. researchgate.net For instance, in one complex, the Sn-S bond lengths of 2.544 Å and 2.564 Å are close to the sum of the covalent radii of tin and sulfur (2.42 Å) but significantly shorter than the van der Waals contact distance (4.0 Å). rsc.org

Sn-O Bonds: The Sn-O bond lengths in di-n-butyltin(IV) carboxylates and other oxygen-donor ligand complexes show considerable variation. In a polymeric tributyltin(IV) acetate, the axial Sn-O bond lengths are 2.178(5) and 2.422(5) Å. researchgate.net In di-n-butyltin(IV) complexes with hydroxybenzoic acids, the Sn-O distances can be around 2.1060(18) Å and 2.5147(15) Å, indicating asymmetric bidentate coordination. nih.gov In some dimeric structures, the Sn-O bond lengths within the Sn2O2 core can differ significantly, with the longer distances being in the range of 2.56-2.68 Å. core.ac.uk

Sn-C Bonds: The Sn-C bond lengths in di-n-butyltin(IV) compounds are generally consistent, typically falling within the range of 2.115(10) to 2.147(9) Å. rsc.orgresearchgate.net In some hypercoordinated compounds, the Sn-C bonds can be slightly longer than the typical 2.14 Å. wikipedia.org For example, in a distorted trigonal bipyramidal structure, the apical Sn-C bond was found to be 2.26 Å, while the equatorial Sn-C bond was 2.17 Å. wikipedia.org Theoretical calculations on nBu3SnL compounds show Sn-C bond lengths around 2.16 Å. mdpi.com

The table below provides a summary of typical bond lengths found in di-n-butyltin(IV) compounds.

| Bond | Typical Length (Å) | Context | Reference(s) |

| Sn-S (covalent) | 2.529 - 2.564 | Dithiocarbamate complexes | researchgate.netrsc.org |

| Sn-S (dative) | 2.831 - 3.042 | Dithiocarbamate complexes | researchgate.net |

| Sn-O (axial) | 2.178 - 2.422 | Polymeric carboxylate | researchgate.net |

| Sn-O (asymmetric) | 2.106 - 2.577 | Hydroxybenzoate complexes | nih.gov |

| Sn-O (bridging) | 2.56 - 2.68 | Dimeric complexes | core.ac.uk |

| Sn-C | 2.115 - 2.147 | Various complexes | rsc.orgresearchgate.net |

| Sn-C (hypercoordinated) | 2.17 - 2.26 | Trigonal bipyramidal | wikipedia.org |

Ligand Coordination Modes and Denticity

Monodentate Coordination: Some ligands, like certain dithiocarbamates, can act as monodentate ligands, binding to the tin atom through a single sulfur atom. researchgate.net

Bidentate Coordination: Bidentate coordination is common, where a ligand binds through two donor atoms. Carboxylate groups can coordinate in a bidentate fashion, sometimes asymmetrically. nih.gov Dithiocarbamate ligands frequently act as bidentate chelators, using both sulfur atoms to bind to the tin center, often leading to octahedral geometries. mdpi.comresearchgate.net

Bridging Coordination: Ligands can also bridge two tin centers. In dimeric di-n-butyltin(IV) complexes, carboxylate or quinoline (B57606) oxygen atoms can form bridges, creating Sn2O2 or Sn2C2O4 cores. core.ac.uk Acetate groups can also act as bridging ligands, leading to polymeric chains. researchgate.net

The denticity of the ligands plays a crucial role in determining the final coordination number and geometry of the complex.

Solution State Behavior and Oligomerization

The behavior of di-n-butyltin compounds in solution can differ from their solid-state structures.

Equilibria in Solution: Diorganotin dihalide complexes with Lewis bases can exist in solution as an equilibrium mixture of hexa- and pentacoordinate species, with the latter often being predominant. lupinepublishers.com

Oligomerization: While some di-n-butyltin compounds are monomeric in the solid state, others form dimers or polymers. core.ac.uknih.govresearchgate.net For example, di-n-butyltin(IV) complexes with certain benzoic acid derivatives form centrosymmetric dimers in the solid state. core.ac.uk In solution, the extent of oligomerization can be influenced by the solvent and the nature of the ligands. Multinuclear NMR studies are instrumental in elucidating the structures present in solution. researchgate.net For instance, 119Sn NMR chemical shifts can indicate the coordination number of the tin atom in solution, with five-coordinate tin atoms being identified for certain bicycloazastannoxides in CDCl3 solution. core.ac.uk The tendency for di-n-butyltin derivatives to form oligomers is often driven by the formation of bridging Sn-O or Sn-S bonds. researchgate.net

Reactivity and Reaction Mechanisms

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution are fundamental reaction types for organotin compounds, including di-n-butyltin sulfide (B99878). gelest.com The sulfide ligand can be displaced by other nucleophiles, and the butyl groups can also undergo substitution under specific conditions.

Organotin compounds are known to participate in exchange reactions where the anionic ligand attached to the tin atom is replaced. gelest.com In the context of di-n-butyltin derivatives, this lability is crucial for its function in applications like PVC stabilization. Organotin mercaptides, for example, can substitute the reactive chlorine atoms at defect sites within the PVC polymer chain, introducing more stable mercaptide groups and preventing degradation. iyte.edu.tr This process involves the nucleophilic and electrophilic properties of the tin mercaptide, allowing for a cyclic mechanism. iyte.edu.tr

While direct studies on di-n-butyltin sulfide are specific, the broader chemistry of di-n-butyltin(IV) moieties suggests a propensity for forming mixed-ligand complexes. researchgate.net The cleavage of carbon-tin bonds can occur with agents like halogens and mineral acids, with lower alkyl groups being more readily cleaved. gelest.com

Table 1: Examples of Ligand Exchange and Substitution Reactions

| Reactant System | Reaction Type | Product Type | Significance |

|---|---|---|---|

| Di-n-butyltin dichloride + i-octyl mercaptoacetate (B1236969) + sodium sulfide | Substitution/Synthesis | Mixed mono-/di-alkyl tin long-chain mercaptans | Production of PVC stabilizers. iyte.edu.tr |

| Organotin halides (R2SnCl2) + dithiocarbamate (B8719985) ligands | Substitution | New organotin complexes | Synthesis of novel organotin compounds. orientjchem.org |

Protonolysis and Hydrolysis Processes

The reaction of this compound with protic reagents, particularly water, is critical to understanding its stability and decomposition pathways.

Organotin compounds containing tin-sulfur bonds are generally more resistant to hydrolysis in neutral conditions compared to their tin-oxygen counterparts like alkoxides or carboxylates. gelest.com However, the tin-sulfur bond is susceptible to cleavage under aqueous caustic conditions. gelest.com The hydrolysis of related di-n-butyltin compounds, such as di-n-butyltin dichloride, has been shown to yield products like distannoxanes. rsc.org In contrast, di-n-butyltin bis[methyl maleate] was reported to be hydrolytically stable across a pH range of 4 to 9. industrialchemicals.gov.au

Protonolytic reactions, where a proton source cleaves a bond, are also a key feature of organotin chemistry. For instance, organotin(IV) oxides or hydrides react with acidic compounds like catechol in condensation or protonolytic reactions to form new derivatives. orientjchem.org When heated, this compound can decompose, potentially forming hazardous products such as tin oxides, sulfur dioxide, and other tin sulfides. gelest.com

Interactions with Sulfur-Containing Species

This compound's identity is defined by its tin-sulfur bond, and its interactions with other sulfur-containing molecules are central to its synthesis and reactivity.

The synthesis of organotin sulfides, such as (R2SnS), can be achieved by reacting the corresponding organotin chloride with hydrogen sulfide or a metal sulfide. gelest.com For example, mixed mono- and di-alkyltin stabilizers are synthesized from di-n-butyltin dichloride, a mercapto-ester, and sodium sulfide. iyte.edu.tr

Sulfides are generally more nucleophilic than their oxygen analogs (ethers). libretexts.orgmsu.edu This enhanced nucleophilicity allows sulfides to react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.orgmsu.edu The oxidation of sulfides can lead to the formation of sulfoxides and, under more vigorous conditions, sulfones. britannica.com In biological systems, the interconversion between thiols and disulfides is a fundamental redox reaction. libretexts.org

Table 2: Reactions Involving Sulfur-Containing Species

| Reactants | Product | Reaction Type |

|---|---|---|

| Organotin chloride + H2S or metal sulfide | Organotin sulfide | Synthesis |

| Organotin oxide + Mercaptan | Tin mercaptide | Synthesis |

| Sulfide + Alkyl halide | Ternary sulfonium salt | Alkylation |

Mechanistic Pathways in Catalysis

This compound and related organotin compounds are effective catalysts in various industrial processes, notably in polyurethane chemistry and esterification reactions. gelest.comresearchgate.netcitychemical.com

Dialkyltin sulfides are recognized as efficient, temperature-activated latent catalysts. researchgate.net This property is particularly valuable in formulations like polyurethane carpet backing systems, where controlled curing is required. researchgate.net this compound is noted for its use as a catalyst in polyurethane systems and for the ring-expansion polymerization of mesolactide. citychemical.com It demonstrates superior hydrolytic stability and catalytic activity compared to dibutyltin (B87310) dilaurate (DBTDL) in certain applications, such as waterborne polyurethane prepolymerization. citychemical.com

The catalytic mechanism for (trans)esterification reactions catalyzed by organotin(IV) compounds is a subject of detailed study. researchgate.net The reactivity of different organotin catalysts, including di-n-butyl-oxo-stannane and di-n-butyltin dichloride, varies depending on the reaction conditions and their compatibility with the reaction medium. researchgate.net The catalytic activity of organotin compounds is generally attributed to several factors: the stability of the carbon-tin bond, the lability of the anionic ligand (like sulfide), and the capacity of the tin atom to expand its coordination number beyond four, which facilitates the formation of intermediate complexes. gelest.com In some cases, a protonolysis-alkyl transfer mechanism has been proposed for catalysis involving organometallic compounds on surfaces. scispace.com

Catalytic Applications and Mechanistic Insights

Polymerization Catalysis

DBTS has demonstrated notable efficacy as a catalyst in various polymerization reactions, enhancing reaction rates and influencing the properties of the final polymer products.

Di-n-butyltin sulfide (B99878) is recognized as an effective catalyst in the synthesis of polyurethanes. citychemical.com In these systems, catalysts are crucial for facilitating the reaction between polyols and isocyanates. researchgate.net DBTS has shown superior performance compared to more traditional tin catalysts like dibutyltin (B87310) dilaurate (DBTDL), especially in aqueous environments. citychemical.comchemdad.com

Research highlights that in waterborne polyurethane pre-polymerization systems, DBTS exhibits both better catalytic activity and greater water-tolerant stability than DBTDL. citychemical.comchemdad.com This enhanced hydrolytic stability and high activity can significantly reduce the time required for the pre-polymerization step. citychemical.comchemdad.com The general mechanism for tin-catalyzed polyurethane formation involves the catalyst forming intermediate complexes with both the isocyanate and hydroxyl groups, which then proceed to the rate-determining step of urethane (B1682113) formation. researchgate.net

In specific applications, such as the production of polyurethane carpet backing, di-n-butyltin sulfide has been employed as a delayed-action catalyst. google.com This allows for a balance between a practical pot life—the time the reactive mixture remains usable—and an economically viable cure time. google.com For instance, using DBTS alone can be adjusted to optimize this trade-off, whereas its absence can lead to an unacceptably long cure time. google.com

Table 1: Comparative Performance of DBTS and DBTDL in Waterborne Polyurethane Pre-polymerization

| Catalyst | Catalytic Activity | Hydrolytic Stability | Effect on Pre-polymerization Time |

|---|---|---|---|

| This compound (DBTS) | High citychemical.comchemdad.com | High citychemical.comchemdad.com | Decreases time citychemical.comchemdad.com |

| Dibutyltin dilaurate (DBTDL) | Lower than DBTS chemdad.com | Lower than DBTS chemdad.com | Standard |

This compound is also capable of catalyzing the ring-expansion polymerization (REP) of cyclic esters, such as meso-lactide. citychemical.comchemdad.com This method allows for the synthesis of cyclic polymers. In one study, the polymerization of meso-lactide was successfully carried out in bulk at temperatures of 60, 80, and 100°C using dibutyltin sulfides. epa.gov The specific catalysts used included derivatives like 2,2-dibutyl-2-stanna-1,3-dithiolane and 2,2-dibutyl-2-stanna-1,3-dithiane. epa.gov This application demonstrates the utility of DBTS derivatives in creating polymers with specific architectures that can be difficult to achieve through other polymerization methods. researchgate.net

Polyurethane Systems and Pre-polymerization Processes

Transesterification and Esterification Reactions

Organotin compounds, including DBTS, are effective catalysts for both transesterification and direct esterification reactions. gelest.com These reactions are fundamental in producing a wide range of esters and polyesters. gelest.com The catalytic activity of organotin compounds in these reactions is generally attributed to two primary mechanisms: Lewis acid catalysis and an exchange/insertion pathway. rsc.org

The most commonly proposed mechanism for tin-catalyzed esterification and transesterification is the Lewis acid mechanism. rsc.org In this pathway, the organotin compound functions as a classic Lewis acid. rsc.org

The catalytic cycle involves two main variations:

Intermolecular Attack: The tin center first coordinates to the carbonyl oxygen of the ester. rsc.org This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. rsc.org This activation makes the carbon more susceptible to a nucleophilic attack from an alcohol molecule present in the reaction mixture. rsc.org

Intramolecular Attack: An alcohol molecule may first coordinate to the tin atom, which then positions it for an intramolecular nucleophilic attack on the coordinated ester's carbonyl group. rsc.org

This mechanism is generally favored in systems where the direct exchange of ligands on the tin catalyst with the alcohol is not a facile process. rsc.org Lewis acid catalysts like organotins are considered milder than strong Brønsted acids (e.g., H₂SO₄) and can be sensitive to water, which can lead to the formation of less active metal-oxo clusters. rsc.orgnih.gov

An alternative pathway is the exchange/insertion mechanism, which involves a more direct interaction between the catalyst and the alcohol substrate. rsc.org This mechanism proceeds through three principal steps:

Associative Exchange: The alcohol substrate undergoes an associative ligand exchange with a ligand on the tin catalyst, resulting in the formation of a tin alkoxide. rsc.org

Coordination and Insertion: The carbonyl group of the ester or carboxylic acid coordinates to the tin center of the newly formed tin alkoxide. This is followed by the insertion of the carbonyl group into the tin-oxygen (Sn-O) bond. rsc.org

Intermediate Exchange: The resulting intermediate undergoes another associative exchange, releasing the final ester product and regenerating the active catalytic species. rsc.org

All proposed catalytic pathways for organotin(IV) complexes in (trans)esterification reactions fundamentally rely on the ability of the tin atom to undergo ligand association and exchange, a property stemming from its empty 5d orbitals that allow it to expand its coordination number. rsc.org

Lewis Acid Catalysis Mechanisms

Role as Stabilizers and Antioxidants

Beyond its catalytic roles, this compound is utilized as a stabilizer and antioxidant, particularly for vinyl resins such as polyvinyl chloride (PVC). citychemical.comchemdad.com The degradation of PVC at high processing temperatures involves the elimination of hydrogen chloride (HCl), which creates unstable allylic defects in the polymer chain and initiates further degradation, leading to discoloration and brittleness. iyte.edu.tr

Organotin stabilizers, including sulfur-containing variants like sulfides and mercaptides, inhibit this degradation process through two primary functions: iyte.edu.tr

HCl Scavenging: They react with the released hydrogen chloride, preventing it from catalyzing further polymer degradation. iyte.edu.tr

Defect Substitution: They substitute the highly reactive allylic chloride atoms on the PVC chain with more stable groups, such as mercaptides, which are not easily eliminated. iyte.edu.tr

While this compound by itself is not always considered the most potent stabilizer, it is often used within mixed stabilizer systems. iyte.edu.tr For instance, it can be part of formulations that include monoalkyltin and dialkyltin mercaptides to achieve desired properties like good early color and long-term stability in the final product. iyte.edu.trgoogle.com As an organosulfur compound, it also contributes to antioxidant activity by decomposing hydroperoxides that form during thermal aging, thereby preventing further radical-induced degradation. wikipedia.org

Thermal Stabilization in Polyvinyl Chloride (PVC)

Other Catalytic Transformations

Beyond its role in polymer stabilization, this compound demonstrates catalytic activity in other significant chemical reactions. It is utilized as a catalyst in the formation of polyurethanes. citychemical.comchemdad.com In aqueous polyurethane prepolymer systems, it exhibits superior catalytic activity and greater hydrolytic (water-tolerant) stability compared to Dibutyltin dilaurate (DBTDL), a common polyurethane catalyst. citychemical.comchemdad.com This enhanced performance can lead to a reduction in the time required for prepolymerization. citychemical.comchemdad.com

Furthermore, this compound can catalyze the ring-expansion polymerization of mesolactide. citychemical.comchemdad.com Other di-n-butyltin compounds have also been investigated for their catalytic potential. For example, di-n-butyltin(IV) complexes are studied as catalyst precursors for the direct synthesis of dimethyl carbonate from methanol (B129727) and carbon dioxide. researchgate.net

Table 2: Overview of Other Catalytic Uses

| Reaction | Substrate(s) | Product | Catalyst Role of this compound |

|---|---|---|---|

| Polyurethane Synthesis | Isocyanates, Diols | Polyurethane | Acts as a catalyst with high activity and hydrolytic stability. citychemical.comchemdad.com |

| Ring-Expansion Polymerization | Mesolactide | Polylactide | Functions as a polymerization catalyst. citychemical.comchemdad.com |

Environmental and Biological Research Aspects

Environmental Fate and Transport Mechanisms

The environmental behavior of di-n-butyltin sulfide (B99878), an organotin compound, is governed by a series of complex physical, chemical, and biological processes. These processes determine its distribution, persistence, and ultimate fate in various environmental compartments.

Adsorption and Desorption Processes

The interaction of di-n-butyltin (DBT) compounds with solid matrices in the environment, such as soils and sediments, is significantly influenced by adsorption and desorption. These processes control the mobility and bioavailability of the compound. The sorption behavior of DBT is dependent on several factors, including the pH of the surrounding water and the composition of the solid matrix. nih.gov

Studies on dibutyltin (B87310) compounds have shown that their adsorption to clay-rich sediments is pH-dependent, with maximum adsorption observed around pH 6. nih.gov The affinity of DBT for different types of sediments varies, with a stronger attraction to those rich in montmorillonite, which possess a high specific surface area and cation exchange capacity. nih.gov Desorption, the release of the adsorbed compound back into the water phase, also occurs and is influenced by pH, with maximum desorption happening at different pH values than maximum adsorption. nih.gov The process of adsorption for organotin compounds can be initially rapid, followed by a slower phase that can continue for an extended period, suggesting diffusion into the matrix structure.

The following table summarizes the adsorption behavior of dibutyltin (a proxy for di-n-butyltin sulfide) on different sediments.

| Sediment Type | Adsorption Coefficient (Kd) (L/kg) at pH 8, Salinity 32‰ | Conditions for Maximum Adsorption | Reference |

| Montmorillonite-rich sediment | 12 - 40 | pH 6, Salinity 0‰ | nih.gov |

Partitioning to Environmental Matrices (Soils, Sediments, Particulates)

Once released into the aquatic environment, di-n-butyltin compounds exhibit a strong tendency to partition from the water column to solid phases like suspended particulates, soils, and sediments. cdc.govcdc.gov This partitioning behavior is a critical factor in their environmental distribution, leading to their accumulation in benthic environments. Dibutyltin has been found to have a high affinity for sediment. cdc.gov

The partitioning of butyltin compounds, including DBT, between the solid phase of sediment and the pore-water can be described by an organic carbon normalized distribution ratio (D(OC)). In estuarine sediments, the observed D(OC) values for DBT were in the range of 10^5 to 10^6 L/kg, similar to those of tributyltin (TBT) and monobutyltin (B1198712) (MBT). gatech.edu This high partitioning to organic carbon in sediments contributes to the persistence of these compounds in the environment. nih.gov The concentration of dibutyltin in sediments from harbor areas has been found to range from 1.3 to 394 ng Sn/g (dry weight). nih.gov

The table below presents in-situ partitioning data for dibutyltin in an estuarine environment.

| Environmental Matrix | Concentration Range | Partitioning Coefficient (D(OC)) (L/kg) | Reference |

| Estuarine Sediment (Solid-phase) | 150 - 5450 µg/kg | 10^5 - 10^6 | gatech.edu |

| Estuarine Pore-water | 0.07 - 3.25 µg/L | Not Applicable | gatech.edu |

Biodegradation and Biotransformation Pathways (Dealkylation, Methylation)

This compound can undergo transformation in the environment through biological processes, primarily biodegradation and biotransformation. These pathways involve the structural alteration of the molecule by microorganisms.

Dealkylation: A primary degradation pathway for organotin compounds is the sequential removal of alkyl groups from the tin atom, a process known as dealkylation. cdc.govvliz.be For di-n-butyltin, this involves the loss of its butyl groups. The degradation of dibutyltin can proceed to form monobutyltin and eventually inorganic tin. researchgate.net The rate of this degradation is influenced by environmental conditions, with biodegradation in unfiltered seawater during summer being relatively rapid, with a half-life of about a week for dibutyltin. cdc.gov However, in sediments, the degradation of organotins is significantly slower, with half-lives that can extend to several years. cdc.govcdc.gov The degradation of dibutyltin has been observed to be facilitated by various microorganisms, including the microscopic fungus Metarhizium robertsii. pjoes.com

Methylation: In addition to dealkylation, dibutyltin compounds can undergo methylation in the environment. cdc.gov This process, which can be mediated by both biotic and abiotic factors, involves the addition of methyl groups to the tin atom. cdc.gov The methylation of dibutyltin can result in the formation of mixed butylmethyltin compounds, such as dibutyldimethyltin (Bu2SnMe2). vliz.be These methylated derivatives have been detected in contaminated sediments and surface waters. cdc.govvliz.be The process of methylation in sediments has been linked to the activity of microorganisms and is positively correlated with the organic content of the sediment. cdc.gov

Mechanistic Ecotoxicology and Biological Interactions

The ecotoxicological effects of this compound are rooted in its interactions with biological systems at the molecular and cellular levels. These interactions can lead to a range of adverse outcomes, including genetic damage and impairment of the immune system.

Genotoxic Mechanisms (e.g., Chromosomal Aberrations)

This compound has been shown to exhibit genotoxic potential. Research has indicated that this compound can increase the incidence of chromosomal aberrations in the bone marrow cells of rats. nih.gov Chromosomal aberrations are structural or numerical alterations in chromosomes and are considered a significant form of genetic damage. semanticscholar.org The induction of such aberrations suggests that this compound can interfere with the genetic material of cells, a mechanism that is a hallmark of genotoxicity. researchgate.net While some in vitro assays with other dibutyltin compounds have shown positive results for mutagenicity, the in vivo evidence for this compound points towards a clastogenic (chromosome-breaking) effect. nih.govresearchgate.net

Immunotoxicological Mechanisms (e.g., Thymus Atrophy, T-cell Suppression)

Dibutyltin compounds are recognized as potent immunotoxicants, with the thymus being a primary target organ. lookchem.com Exposure to dibutyltin compounds, such as di-n-butyltin dichloride, leads to thymus atrophy, which is a reduction in the size and weight of the thymus gland. vliz.benih.gov This atrophy is a consequence of a selective reduction in the number of rapidly proliferating lymphoblasts within the thymus. vliz.benih.gov

The depletion of these immature thymocytes disrupts the normal development and maturation of T-lymphocytes (T-cells), which are crucial components of the adaptive immune system. cdc.gov This interference with T-cell development results in a suppression of T-cell-mediated immune responses. cdc.govnih.govwho.int The mechanism of this immunotoxicity involves the suppression of proliferation of immature CD4-CD8+ thymocytes. cdc.gov This selective action on thymic lymphoblasts is a key event in the immunotoxic cascade initiated by dibutyltin compounds. nih.gov

The table below summarizes key immunotoxicological effects of dibutyltin compounds.

| Immunotoxic Effect | Mechanism | Target Cell Population | Reference |

| Thymus Atrophy | Selective reduction in lymphoblasts | Immature thymocytes | vliz.benih.gov |

| T-cell Suppression | Inhibition of proliferation | Immature CD4-CD8+ thymocytes | cdc.gov |

Biochemical Targets and Cellular Pathways (e.g., ATP Synthase Inhibition, Mitochondrial Respiratory Chain)

The biological activity and toxicity of organotin compounds, including this compound, are largely attributed to their interactions with cellular and subcellular structures, with mitochondria being a primary target. researchgate.net As amphiphilic Lewis acids in aqueous environments, organotins can bind to biomolecules containing suitable donor atoms such as sulfur, nitrogen, and oxygen. researchgate.net The lipophilic nature of these compounds facilitates their interaction with and penetration of biological membranes. researchgate.netresearchgate.net

A principal mechanism of action for di-n-butyltin compounds is the disruption of mitochondrial energy metabolism. publications.gc.ca This occurs through several interconnected processes affecting both the mitochondrial respiratory chain and the ATP synthase complex.

ATP Synthase Inhibition: Research indicates that dibutyltin compounds exert a direct inhibitory action on the F₀F₁-ATP synthase complex. nih.gov This enzyme is critical for cellular energy production, utilizing the proton motive force generated by the respiratory chain to synthesize ATP. The inhibition of ATP synthase by organotins impedes the proton flux through its F₀ subunit, which is essential for driving the catalytic activity of the F₁ subunit, thereby blocking ATP synthesis. researchgate.net Studies on related organotins have shown this interaction can also alter the enzyme's sensitivity to other inhibitors. researchgate.net

| Biochemical Target | Cellular Pathway | Observed Effect of Di-n-butyltin Compounds | Reference |

|---|---|---|---|

| Mitochondria | General Membrane Function | Act as a preferred target for lipophilic organotins, leading to membrane disruption. | researchgate.netpublications.gc.ca |

| F₀F₁-ATP Synthase | Oxidative Phosphorylation (ATP Synthesis) | Directly inhibits the enzyme complex, blocking the proton channel and preventing ATP synthesis. | researchgate.netnih.gov |

| Mitochondrial Respiratory Chain | Oxidative Phosphorylation (Electron Transport) | Inhibits ADP-stimulated respiration, disrupting the electron transport chain and the cellular energy conservation system. | publications.gc.canih.gov |

| Biomolecules (Proteins) | General Cellular Function | Binds to sulfur, nitrogen, and oxygen donor atoms, particularly sulfhydryl groups in amino acids like cysteine. | researchgate.net |

Antimicrobial and Antitumor Mechanisms of Action

Organotin(IV) compounds, the class to which this compound belongs, have demonstrated significant potential as both antimicrobial and antitumor agents, stemming from their diverse mechanisms of cytotoxic action. researchgate.net

Antimicrobial Mechanisms: The antimicrobial properties of organotin compounds are well-documented. researchgate.netsci-hub.se While the precise mechanism for this compound is not fully elucidated, the general mode of action for related compounds involves interaction with microbial cell membranes. mdpi.com The cationic nature of the tin center can lead to binding with negatively charged components of the microbial membrane, causing disruption, increased permeability, and eventual cell lysis. mdpi.com Furthermore, the presence of sulfur in the molecule is noteworthy, as some sulfur compounds like hydrogen sulfide are known to possess antifungal properties. frontiersin.org Research has often shown that organotin complexes exhibit greater antimicrobial efficacy than the free ligands from which they are synthesized. researchgate.net

Antitumor Mechanisms: Diorganotin(IV) compounds have shown considerable in vitro antineoplastic activity, in some cases with high selectivity towards cancer cells over normal cells. encyclopedia.pub The mechanisms are multifaceted and involve the induction of programmed cell death (apoptosis) through various cellular pathways. researchgate.netmdpi.com

Apoptosis Induction: A primary mechanism is the triggering of apoptosis in tumor cells. researchgate.netmdpi.comresearchgate.net This can be initiated through mitochondria-dependent pathways, consistent with the known targeting of mitochondria by organotins. science.gov

DNA Interaction: Organotin compounds are capable of inducing direct damage to DNA. researchgate.net This mode of action appears to occur through mechanisms that are distinct from those of traditional platinum-based chemotherapy drugs like cisplatin. researchgate.netmdpi.com

Cell Cycle Arrest: Studies on related organotin compounds have shown they can halt the proliferation of cancer cells by inducing cell cycle arrest, for example at the G2/M checkpoint, which prevents the cell from entering mitosis. uky.edu

Inhibition of Tubulin Polymerization: Some organotins have been found to inhibit the polymerization of tubulin. researchgate.net Since tubulin forms the microtubules essential for the mitotic spindle, this action disrupts cell division and proliferation. researchgate.net

| Activity | Proposed Mechanism of Action | Cellular Effect | Reference |

|---|---|---|---|

| Antimicrobial | Disruption of microbial cell membrane | Increased permeability, leakage of cellular contents, and cell lysis. | mdpi.com |

| Inhibition of essential enzymes | Metabolic disruption and inhibition of growth. | researchgate.net | |

| Antitumor | Induction of Apoptosis | Triggers programmed cell death, often via mitochondria-dependent pathways. | researchgate.netmdpi.comscience.gov |

| Direct DNA Damage | Causes breaks or lesions in DNA, inhibiting replication and transcription. | researchgate.net | |

| Cell Cycle Arrest | Halts cell proliferation at specific checkpoints (e.g., G2/M). | uky.edu | |

| Inhibition of Tubulin Polymerization | Disrupts mitotic spindle formation, preventing cell division. | researchgate.net |

Antioxidant Activities in Biological Contexts

While often studied for their toxicological and biocidal properties, some organotin compounds and related sulfur-containing molecules can also exhibit antioxidant activity. researchgate.nettubitak.gov.tr this compound is noted for its use as an antioxidant and stabilizer in industrial materials such as vinyl resins, which suggests an inherent capacity to counteract oxidative processes. citychemical.comchemdad.com

The antioxidant activity of sulfur-containing organic compounds is often attributed to their ability to act as radical scavengers, terminating the free-radical chain reactions that underpin oxidative damage. tubitak.gov.trresearchgate.net Research into various organic sulfur compounds, including dibutyl disulfide (a structural relative), has demonstrated their ability to scavenge reactive oxygen species (ROS). tubitak.gov.tr

The antioxidant potential of dibutyltin(IV) derivatives has been investigated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. sci-hub.seresearchgate.net These studies confirm that certain dibutyltin formulations can effectively neutralize free radicals. The mechanism likely involves the sulfur atom, as polyfunctional compounds that combine a metal center with sulfur-containing groups often show significant antioxidant capabilities. tubitak.gov.tr This activity suggests a potential protective role in certain biological contexts by mitigating oxidative stress.

| Antioxidant Mechanism | Description | Method of Investigation | Reference |

|---|---|---|---|

| Free Radical Scavenging | Directly neutralizes reactive oxygen species (ROS) and other free radicals. | DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. | sci-hub.seresearchgate.net |

| Termination of Radical Chain Reactions | Interrupts the propagation of lipid peroxidation and other oxidative chain reactions. | General mechanism for sulfur-containing antioxidants. | tubitak.gov.trresearchgate.net |

| Redox Properties | Participates in redox reactions that can neutralize oxidizing agents. | Cyclic Voltammetry. | researchgate.net |

Advanced Analytical Methodologies for Detection and Speciation

Chromatographic Separation Techniques

Chromatography is the cornerstone for the speciation of organotin compounds, providing the necessary resolving power to separate different forms such as monobutyltin (B1198712) (MBT), dibutyltin (B87310) (DBT), and tributyltin (TBT) from each other and from matrix interferences. researchgate.net

Gas chromatography (GC) is the most widely used separation technique for organotin analysis due to its high resolution and compatibility with a range of selective detectors. scispace.comresearchgate.net However, a significant challenge in the analysis of di-n-butyltin compounds is their low volatility and polar nature, which makes them unsuitable for direct injection into a GC system. scispace.comanalchemres.org

To overcome this, a derivatization step is almost always required to convert the ionic organotin species into more volatile and thermally stable forms. scispace.comanalchemres.org Common derivatization strategies include:

Alkylation: This involves adding an alkyl group. Ethylation using sodium tetraethylborate (NaBEt4) is a popular method that can be performed directly in aqueous solutions. scispace.comrsc.org Other approaches include phenylation with sodium tetraphenylborate (B1193919) or alkylation using Grignard reagents, such as pentylation. nih.govresearchgate.net Ethylation is often favored as it tends to produce fewer side-reaction products compared to phenylation. researchgate.net

Hydride Formation: This reaction uses a reducing agent, typically sodium tetrahydroborate (NaBH₄), to convert the polar organotins into their corresponding volatile hydrides (e.g., RnSnH₄-n). core.ac.ukresearchgate.net This method is particularly effective for dilute aqueous samples. core.ac.uk

Once derivatized, the compounds can be effectively separated on a capillary GC column. rsc.orgnih.gov While direct analysis of underivatized organotin halides has been explored to simplify sample preparation, it presents difficulties due to the compounds' reactivity and potential for interaction with the GC column and injector. scispace.comanalchemres.org

Spectrometric Detection Methods

Following separation by GC, a highly sensitive and selective detector is required for quantification. The choice of detector is critical for achieving the low detection limits needed for environmental monitoring.

Atomic Absorption Spectrometry (AAS) can be coupled with GC to serve as an element-specific detector for tin. scispace.com In this setup, the effluent from the GC column is directed into a heated quartz furnace where the organotin compounds are atomized, and the absorption of light by the tin atoms is measured. researchgate.netacs.org

The coupling of hydride generation with GC-AAS is a powerful technique for organotin speciation. nih.gov The process involves converting the analytes to volatile tin hydrides before they enter the GC column. core.ac.ukresearchgate.net One challenge is that the atomic absorption signal can be dependent on the specific organometallic compound being studied. researchgate.net For instance, analyzing butyltin compounds may require a pre-treatment step with bromine, as the corresponding alkyltin hydrides have low volatility and may not produce a strong signal otherwise. researchgate.net This method has been successfully applied to the speciation of organotins in marine sediments, achieving detection limits in the picogram range. nih.gov

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a premier technique for the analysis of organotin compounds. researchgate.netanalchemres.org It provides exceptional sensitivity and selectivity, allowing for both identification based on mass-to-charge ratio and accurate quantification. analchemres.org The fragmentation patterns observed in MS are often characteristic of the compound; for example, derivatized butyltins typically show a successive loss of butyl groups. analchemres.org

For enhanced accuracy, isotope dilution mass spectrometry (IDMS) can be employed, where a known amount of an isotopically labeled standard is added to the sample. researchgate.netnih.gov This approach corrects for analyte losses during sample preparation and analysis. nih.gov Furthermore, tandem mass spectrometry (GC-MS/MS) using triple quadrupole instruments offers even greater selectivity, which can be leveraged to analyze underivatized chlorinated organotin compounds directly after extraction, simplifying the analytical protocol. analchemres.organalchemres.org

The Flame Photometric Detector (FPD) is another selective detector commonly used with GC for organotin analysis. nih.gov It is sensitive to both sulfur and tin, and its selectivity can be tuned by using optical filters. A filter around 610 nm is used for the tin-specific mode, while a 393 nm filter is used for sulfur. rsc.orgnih.gov The tin-mode is more specific for organotin compounds. nih.gov

A more advanced version, the Pulsed Flame Photometric Detector (PFPD), offers superior sensitivity and selectivity for tin and is considered one of the most sensitive tin-selective GC detectors available. tau.ac.ilysi.com A key advantage of the PFPD is the ability to use a dual-gate subtraction method to eliminate potential interference from co-eluting sulfur compounds, which can be a problem in complex matrices like sediments. rsc.orgtau.ac.il To prevent peak tailing, it is often recommended to operate the detector at a high temperature, around 325-350°C. ysi.com Detection limits using GC-FPD are typically in the low picogram range. nih.gov

| Detector | Mode | Typical Detection Limit (as Tin) | Key Features | Reference |

|---|---|---|---|---|

| FPD | Sulfur-mode (393 nm) | 3.9–7.6 pg | Sensitive but less specific for tin. | nih.gov |

| FPD | Tin-mode (610 nm) | 2.6–5.1 pg | More specific for tin compounds. | nih.gov |

| GC-AAS | Hydride Generation | 95 pg (for tributyltin) | Element-specific, requires derivatization. | nih.gov |

| GC-MS/MS | - | LOD < 0.1 ng/g (for TBTCl in sediment) | High selectivity and sensitivity; can analyze underivatized compounds. | analchemres.org |

| PFPD | Tin-mode | Considered the most sensitive tin-selective GC detector. | Excellent sensitivity and selectivity; can mitigate sulfur interference. | tau.ac.il |

Mass Spectrometry (MS)

Sample Preparation and Speciation Strategies

The process typically begins with extraction. For solid samples like sediment, microwave-assisted acid leaching with acetic acid or hydrochloric acid is a common and rapid method. rsc.orgnih.gov The extraction solvent is often a nonpolar organic solvent like hexane (B92381) or toluene (B28343), and a complexing agent such as tropolone (B20159) or 8-quinolinol may be added to enhance the recovery of the organotin compounds. nih.govnih.gov It is important to note that extraction efficiencies can differ between the various butyltin species (MBT, DBT, TBT). nih.gov

Following extraction, the derivatization step, as described under the Gas Chromatography section, is performed. The most common methods are ethylation with sodium tetraethylborate or hydride generation with sodium tetrahydroborate. scispace.comcore.ac.uk The choice of method can depend on the sample matrix and the specific analytical setup. core.ac.uk After derivatization, the resulting volatile compounds are extracted into an organic solvent (e.g., iso-octane or n-hexane) and may be concentrated before being injected into the GC. rsc.org Each step, from extraction to concentration, carries a risk of analyte loss or fractionation, which must be carefully controlled and validated, often through the use of certified reference materials or isotope-labeled standards. rsc.orgnih.gov

| Sample Type | Extraction Method | Derivatization Agent | Analytical Technique | Average Recovery | Reference |

|---|---|---|---|---|---|

| Fish | HCl and n-hexane-benzene with tropolone | Grignard reagent (pentylation) | GC-FPD | 68.5% - 84.4% | nih.gov |

| Marine Sediment | HCl extraction into toluene with 8-quinolinol | Hydride Generation | GC-AAS | 84% - 100% | nih.gov |

| Sediment | Microwave-assisted leaching with ethanoic acid | Sodium tetraethylborate | GC-FPD | Validated with CRMs | rsc.org |

| Sediment | 10% acetic acid in methanol (B129727) with tropolone | Sodium tetraethylborate (ethylation) | GC/MS | Ethylation found superior to phenylation | researchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Studies (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently employed to study organotin compounds, providing a balance between accuracy and computational cost. DFT calculations have been performed on various di-n-butyltin(IV) derivatives to elucidate their molecular characteristics. researchgate.net

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. researchgate.net For di-n-butyltin(IV) derivatives, geometry optimization is typically performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net Due to the presence of the heavy tin atom, a specialized basis set like LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) with an effective core potential is often used for the tin atom, while standard basis sets like 6-31G(d,p) or 3-21G are used for lighter atoms like C, H, S, and O. researchgate.netresearchgate.net

These calculations yield predictions for key structural parameters. In studies of related di-n-butyltin(IV) complexes, the geometry around the tin atom is often found to be distorted from ideal tetrahedral or octahedral shapes. researchgate.netresearchgate.net For instance, in a di-n-butyltin(IV) hydroxamate complex, DFT calculations predicted a distorted octahedral geometry. researchgate.net The calculated bond lengths and angles generally show good agreement with experimental data where available, though slight deviations can occur due to the calculations being performed on an isolated molecule in the gas phase, whereas experimental data is often from the solid state where intermolecular forces are present. ajrconline.org

Table 1: Predicted Structural Parameters for a Representative Di-n-butyltin(IV) Complex from DFT Calculations Note: Data is for a related di-n-butyltin(IV) hydroxamate complex as a proxy to illustrate typical computational outputs.

| Parameter | Predicted Value | Source |

| Sn-C Bond Length | ~2.15 Å | researchgate.net |

| Sn-O Bond Length (short) | ~2.10 Å | researchgate.netresearchgate.net |

| Sn-O Bond Length (long) | ~2.40 Å | researchgate.netresearchgate.net |

| C-Sn-C Bond Angle | ~113-157° | researchgate.netresearchgate.net |

| O-Sn-O Bite Angle | ~70-96° | researchgate.net |

This interactive table is based on data for related di-n-butyltin complexes.

DFT calculations are also instrumental in assessing molecular stability and the nature of chemical bonds. The stability of a calculated geometry is confirmed when computed harmonic vibrational frequencies yield no imaginary frequencies, indicating a true minimum on the potential energy surface. researchgate.net

Geometry Optimization and Structural Parameter Prediction

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information about atomic and molecular motion. While specific MD studies on Di-n-butyltin sulfide (B99878) are not prominent in the literature, the technique is widely applied to similar material classes. For instance, reactive MD simulations have been used to explore the thermal film formation of sulfur-containing lubricant additives on metal surfaces. nih.gov Such simulations can characterize reaction pathways and mimic processes like film growth at high temperatures. nih.gov

Similarly, MD simulations using reactive force fields (ReaxFF) have been developed to study the structural, mechanical, and kinetic behavior of lithiated sulfur compounds, which are relevant in battery technology. rsc.org These studies examine how material properties like ultimate strength and Young's modulus change with composition and compute diffusion coefficients for constituent atoms. rsc.org Applied to Di-n-butyltin sulfide, MD simulations could potentially model its behavior in various environments, such as its interaction with polymer matrices or its thermal decomposition pathways.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. For organotin compounds, SAR investigations have been crucial in understanding their biological effects. In studies of organotin(IV) dithiocarbamate (B8719985) complexes, which include dibutyltin(IV) moieties, good antifungal activities were observed and correlated with their structural characteristics. mdpi.com

SAR studies often involve synthesizing a series of related compounds and evaluating their activity, a process that can be guided by computational modeling. researchgate.net For example, the biological activity of organotin compounds is known to be dependent on the number and nature of the organic groups attached to the tin atom. jcsp.org.pk By systematically modifying parts of the this compound molecule and observing the resulting changes in activity (e.g., catalytic efficiency, biocidal effect), a predictive SAR model can be developed. These studies help in the rational design of new compounds with enhanced or specific activities. researchgate.net

Prediction of Spectroscopic Parameters and Electronic Behavior

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), allowing for the assignment of absorption bands to specific electronic transitions, such as n→π* or metal-to-ligand charge transfer (MLCT). researchgate.netsemanticscholar.org

Calculated vibrational frequencies from DFT, when appropriately scaled, can be compared with experimental infrared (IR) spectra to assign characteristic vibrational modes. researchgate.netresearchgate.net Furthermore, NMR chemical shifts (e.g., ¹³C, ¹¹⁹Sn) can be computed, providing valuable structural information. For di-n-butyltin(IV) compounds, the ¹¹⁹Sn chemical shift is particularly informative, as its value is highly sensitive to the coordination number of the tin atom. researchgate.net

The electronic behavior of a molecule is explored by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajrconline.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. researchgate.netajrconline.org These parameters, along with others like chemical potential and hardness, are calculated to provide a comprehensive picture of the molecule's electronic character and reactivity sites. researchgate.netscirp.org

Table 2: Representative Calculated Electronic Properties for Organotin Derivatives Note: Values are illustrative of typical outputs from DFT calculations on related molecules.

| Parameter | Description | Typical Value (eV) | Source |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -5.3 to -6.5 | researchgate.netajrconline.org |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.8 to -1.8 | researchgate.netajrconline.org |

| ΔE (Gap) | HOMO-LUMO Energy Gap | ~3.8 to ~5.0 | researchgate.netajrconline.org |

This interactive table summarizes key electronic parameters derived from computational studies on related compounds.

Q & A

Basic Research Questions

Q. What are the recommended characterization techniques for verifying the purity and structural identity of Di-n-butyltin sulfide?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>119</sup>Sn) to confirm molecular structure, X-ray crystallography for solid-state structural elucidation, and elemental analysis (CHNS/O) for purity validation. For thermal stability assessment, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential .

- Data Interpretation : Cross-reference spectral data with published benchmarks for organotin compounds. For example, <sup>119</sup>Sn NMR chemical shifts for Di-n-butyltin derivatives typically range between δ -100 to -200 ppm, depending on coordination geometry .

Q. How should researchers design experiments to assess the reactivity of this compound under varying environmental conditions (e.g., oxygen, humidity)?

- Experimental Design :

Conduct controlled exposure studies in inert (argon/glovebox) vs. aerobic environments.

Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) to detect sulfide oxidation products (e.g., sulfoxides, sulfones).

Quantify hydrolytic stability by measuring sulfide content over time in aqueous buffers (pH 4–10) using iodometric titration .

- Critical Consideration : Pre-purge solvents to remove dissolved oxygen, and use real-time mass spectrometry for gas-phase byproduct detection .

Q. What analytical methods are suitable for quantifying trace impurities in this compound samples?

- Recommended Techniques :

- Inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal contamination (e.g., residual Sn catalysts).

- Gas chromatography-mass spectrometry (GC-MS) for volatile organic byproducts.

- High-performance liquid chromatography (HPLC) with UV-Vis detection for non-volatile organic impurities .

- Validation : Include spike-recovery experiments and matrix-matched calibration standards to account for matrix effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) guide the mechanistic understanding of this compound’s catalytic or coordination behavior?

- Approach :

Optimize molecular geometries using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level for light atoms and LANL2DZ for tin.

Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.

Simulate reaction pathways for sulfide ligand exchange or oxidative addition processes .

- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine models .

Q. What strategies resolve contradictions in reported spectral data or reactivity profiles of this compound across studies?

- Critical Analysis Framework :

Scrutinize experimental conditions (e.g., solvent polarity, temperature) that may alter reactivity.

Re-evaluate purity verification methods: Contaminants like di-n-butyltin oxide (CAS: 818-08-6) could skew results .

Conduct interlaboratory reproducibility trials using standardized protocols .

- Case Example : Discrepancies in thermal decomposition temperatures may arise from differing heating rates (5°C/min vs. 10°C/min) in TGA .